Dibenzyl succinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOBZHTGBGYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074434 | |
| Record name | Butanedioic acid, bis(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-43-5 | |
| Record name | Dibenzyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibenzyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBENZYL SUCCINATE | |
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| Record name | Butanedioic acid, bis(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIBENZYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK14UG55AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Historical Context and Evolution of Research on Diesters of Succinic Acid
The journey of succinic acid and its derivatives in scientific exploration is a long and evolving one. Historically, succinic acid was first obtained from the distillation of amber, earning it the name "spirit of amber". atamanchemicals.comwikipedia.org The industrial production of succinic acid later transitioned to methods involving the hydrogenation of maleic acid, the oxidation of 1,4-butanediol (B3395766), and the carbonylation of ethylene (B1197577) glycol. atamanchemicals.comwikipedia.org This availability of succinic acid paved the way for the synthesis and investigation of its various esters.
The esterification of succinic acid to form its diesters, such as diethyl succinate (B1194679), has been a subject of study for many years. This diethyl ester is a known substrate in the Stobbe condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. atamanchemicals.com The development of efficient catalysts has been a key focus in the evolution of succinic acid diester synthesis. Research has explored a variety of catalysts to improve the efficiency and environmental friendliness of the esterification process. These include solid acid catalysts like sulfated zirconia supported on mesoporous materials, which have shown high activity and selectivity in the synthesis of alkyl esters. researchgate.net More recently, there has been a significant shift towards bio-based production methods for succinic acid, primarily through the fermentation of sugars by microorganisms. mdpi.comresearchgate.net This has, in turn, spurred further research into the efficient conversion of bio-derived succinic acid into its valuable diesters.
The applications of succinic acid diesters have also evolved over time. Initially used in traditional applications such as food additives, detergents, and as intermediates in the synthesis of pharmaceuticals and pigments, their utility has expanded significantly. mdpi.com In recent decades, a major driver for research has been the potential of succinic acid and its esters as platform chemicals for the production of a wide range of industrial chemicals and biodegradable polymers. atamanchemicals.commdpi.com This has led to extensive research on the catalytic conversion of succinic acid and its esters into valuable products like 1,4-butanediol (BDO), tetrahydrofuran (B95107) (THF), and γ-butyrolactone (GBL). mdpi.com
Significance of Dibenzyl Succinate As a Model Compound in Organic Synthesis
Dibenzyl succinate (B1194679) serves as a valuable model compound in organic synthesis due to the unique properties of the benzyl (B1604629) ester groups. These groups are relatively stable under a variety of reaction conditions but can be readily cleaved under mild hydrogenolysis conditions, making them excellent protecting groups for carboxylic acids. This characteristic allows for the selective manipulation of other functional groups within a molecule without affecting the ester moiety, which can then be deprotected at a later stage.
One of the key areas where dibenzyl succinate and its derivatives have been employed as model compounds is in the study of stereoselective synthesis. For instance, the diastereoselective reaction of the vicinal dianion generated from di-(-)-menthyl succinate, a chiral succinate derivative, has been examined with various electrophiles, including benzyl bromide. semanticscholar.org Although these particular reactions showed poor diastereoselectivity, they provided valuable insights into the reactivity of succinate dianions. semanticscholar.org
Furthermore, this compound has been utilized as a substrate in enzymatic reactions to probe the mechanisms of complex biological transformations. A notable example is its use in studies of benzylsuccinate synthase, an enzyme that catalyzes the first step in the anaerobic metabolism of toluene. whiterose.ac.uk In these studies, researchers have exploited the enzyme's ability to catalyze the exchange of the benzyl portion of benzylsuccinate with other aromatic compounds, providing direct evidence for the reversibility of the reaction and the involvement of specific active site residues. whiterose.ac.uk
The utility of this compound as a building block is also evident in the synthesis of more complex molecular architectures. For example, it has been used as a starting material in the synthesis of lignans (B1203133), a class of natural products with diverse biological activities. core.ac.uk Additionally, derivatives of this compound have been employed in the construction of dendrimers, which are highly branched, well-defined macromolecules with potential applications in drug delivery and materials science. core.ac.uk
Current Research Landscape and Emerging Trends Pertaining to Dibenzyl Succinate and Its Analogs
Classical and Contemporary Approaches to Esterification of Succinic Acid with Benzyl Alcohol
The most direct and classical method for synthesizing this compound is the Fischer esterification of succinic acid with benzyl alcohol. This process typically involves heating the two reactants in the presence of an acid catalyst. To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed, often through azeotropic distillation. chemicalbook.com
A contemporary variation of this method involves the in situ generation of a strong acid catalyst. For instance, a sensitive and efficient method for preparing benzyl esters, including this compound, utilizes benzyl alcohol as the esterifying agent, which also facilitates the generation of hydrochloric acid (HCl) in the reaction mixture. This in-situ-generated HCl effectively catalyzes the Fischer esterification, allowing for the rapid conversion to the corresponding ester. This approach is particularly useful for derivatizing low molecular weight organic acids for analysis by liquid chromatography-mass spectrometry, as the benzyl esterification improves reversed-phase separation and enhances electrospray ionization efficiency. researchgate.netresearchgate.net
Another established approach reacts the disodium (B8443419) salt of succinic acid with benzyl chloride. google.com This method avoids the direct use of benzyl alcohol and the need to convert succinic acid to its anhydride (B1165640) form. google.com Patent literature also describes processes where a benzylsuccinic acid derivative is reacted with benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate, in an inert organic solvent to yield the dibenzyl ester derivative. google.com
Advanced Catalytic Systems for this compound Synthesis
Modern synthetic chemistry has introduced advanced catalytic systems to produce this compound and its analogs with high efficiency and selectivity. These methods often employ transition metal catalysts or enzymes, operating under mild conditions.
Palladium-catalyzed reactions represent a powerful tool for constructing succinic acid ester frameworks. These reactions often involve the carbonylation of unsaturated substrates, incorporating carbon monoxide and an alcohol to build the diester structure.
An efficient method for synthesizing succinate esters is the palladium-catalyzed bis-alkoxycarbonylation of olefins. mdpi.com This reaction involves treating an olefin with carbon monoxide and an alcohol in the presence of a palladium(II) catalyst and an oxidant. Research has demonstrated the successful bis-alkoxycarbonylation of various functionalized olefins using aryl α-diimine/palladium(II) complexes as catalysts and p-benzoquinone as the oxidant. mdpi.com In a specific application, this methodology was used to synthesize a this compound analog from 1H-indene and benzyl alcohol. mdpi.com
The reaction proceeds under mild conditions, highlighting its utility and efficiency. The table below summarizes typical reaction conditions for this process.
| Parameter | Condition |
| Catalyst | Pd(TFA)₂ with N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine ligand |
| Oxidant | p-benzoquinone |
| Carbon Monoxide Pressure | 4 bar |
| Temperature | 20 °C (Room Temperature) |
| Solvent/Nucleophile | Benzyl Alcohol |
| Reaction Time | 66 hours |
| Table 1: Reaction Conditions for Palladium-Catalyzed Bis-alkoxycarbonylation of 1H-Indene. mdpi.com |
A key advantage of the palladium-catalyzed bis-alkoxycarbonylation is its potential for stereocontrol. The synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate, a substituted this compound analog, was achieved through a diastereospecific reaction starting from 1H-indene, benzyl alcohol, and carbon monoxide. mdpi.com The catalyst, formed in situ by mixing Pd(TFA)₂ and a specific aryl α-diimine ligand, directs the addition of the two carbobenzoxy groups to the olefin in a specific spatial orientation, leading to a single diastereomer of the product. mdpi.com This level of selectivity is crucial for applications where specific stereoisomers are required.
Biocatalysis offers a green and highly selective alternative for ester synthesis. nih.gov Enzymes, particularly lipases, can catalyze esterification reactions under mild conditions, often with high enantioselectivity. researchgate.net
Lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) has been shown to be effective in the enantioselective hydrolysis of dicarboxylic acid monoesters, a process that can be adapted for the kinetic resolution of racemic alcohols via esterification. researchgate.net Similarly, Pseudomonas cepacia lipase (PSL) has been utilized in enzyme-mediated dynamic kinetic resolution processes. In these reactions, diallyl or dibenzyl carbonates serve as alkoxycarbonylation reagents to produce optically active compounds. acs.org The enzymatic acylation of racemic alcohols with succinic anhydride is another established method, offering the significant advantage of easy separation of the resulting ester from the unreacted alcohol. researchgate.net These enzymatic strategies are valued for avoiding the harsh conditions and multiple protection-deprotection steps associated with traditional chemical synthesis. nih.gov
Palladium-Catalyzed Carbonylation Reactions for Succinic Acid Ester Derivatives
Derivatization Strategies Utilizing the this compound Core Structure
The this compound molecule serves as a versatile platform for creating more complex chemical structures. It is a known intermediate in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.ai
One notable application is its use as a precursor in the synthesis of Succinobucol, an antioxidant and anti-inflammatory agent. chemicalbook.compharmaffiliates.com Another strategy involves the synthesis of lignans. For example, 2,3-bis-benzyl succinic acid, which can be derived from this compound, is a key intermediate in the synthesis of the tetrahydrofuranoid lignan (B3055560) trans-3,4-dibenzyl-2-oxo-tetrahydrofuran. academicjournals.org The process involves the catalytic hydrogenation of a precursor to yield the succinic acid derivative, which is then cyclized via an anhydride intermediate to form the target lignan. academicjournals.org
Furthermore, the benzyl ester groups of this compound can function as protecting groups in multi-step syntheses. A patented process describes the preparation of a benzyl ester derivative to facilitate purification by recrystallization; the purified intermediate is then debenzylated through methods like hydrogenolysis to yield the desired final product. google.comnih.gov
Synthesis of β-Benzyl-γ-Butyrolactones as Lignan Intermediates
β-Benzyl-γ-butyrolactones are crucial intermediates in the synthesis of a wide array of lignans, a class of natural products with significant biological activities. cdnsciencepub.com These lactones provide a foundational scaffold that can be further elaborated to produce dibenzylbutyrolactones, aryltetralins, and dibenzocyclooctadienes. cdnsciencepub.com The versatility of these intermediates makes their efficient and stereocontrolled synthesis a key focus in medicinal and synthetic chemistry. cdnsciencepub.comresearchgate.net
The asymmetric synthesis of β-benzyl-γ-butyrolactones is essential for producing enantiomerically pure lignans. A prominent strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. cdnsciencepub.com One effective method employs N-acyloxazolidinones as chiral auxiliaries. cdnsciencepub.com
Table 1: Key Steps in Asymmetric Synthesis of β-Benzyl-γ-Butyrolactones
| Step | Description | Reagents | Outcome |
|---|---|---|---|
| 1 | Acylation | Attachment of cinnamic acid derivative to an oxazolidinone chiral auxiliary. | N-acyloxazolidinone formation. |
| 2 | Conjugate Addition | Michael addition of a nucleophile. | Introduction of the β-substituent. |
| 3 | Alkylation | Highly diastereoselective alkylation of the N-acyloxazolidinone enolate. cdnsciencepub.com | Sets the chiral center. |
| 4 | Auxiliary Removal | Cleavage of the chiral auxiliary. cdnsciencepub.com | Chiral carboxylic acid. |
| 5 | Reduction & Lactonization | Reduction of the carboxylic acid to an alcohol, followed by acid-catalyzed cyclization. cdnsciencepub.com | Enantiomerically pure β-benzyl-γ-butyrolactone. cdnsciencepub.com |
The synthesis of trans-α,β-dibenzyl-γ-butyrolactone lignans can be achieved through the diastereoselective reduction of α-benzylidene-β-benzyl-γ-butyrolactones. researchgate.netoup.com A particularly effective method utilizes a sodium borohydride-nickel(II) chloride (NaBH₄-NiCl₂) system. researchgate.netoup.com This reduction proceeds via a two-step mechanism:
Conjugate Addition: A hydride, generated from the NaBH₄-NiCl₂ system, adds to the benzylic position of the α-benzylidene group. This leads to the formation of a metal enolate intermediate. researchgate.netoup.com
Stereoselective Protonation: The subsequent protonation of the metal enolate occurs with high stereoselectivity. The proton is delivered predominantly to the less sterically hindered β-face of the enolate. This selectivity is attributed to the shielding effect of the phenyl moiety of the α-benzyl group, which adopts a conformationally rigid position due to 1,3-allylic strain. oup.com
This method consistently produces the trans-diastereomer as the major product with high selectivity. oup.com
Table 2: Diastereoselective Reduction of α-Benzylidene-β-benzyl-γ-butyrolactones
| Entry | Substrate (Benzaldehyde Derivative) | Product (Dibenzyl-γ-butyrolactone) | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|
| 1 | 3,4-Dimethoxy | 1a | 91% | 96:4 |
| 2 | 3,4,5-Trimethoxy | 1b | 92% | 95:5 |
| 3 | 3-Methoxy-4-benzyloxy | 1c | 90% | 95:5 |
| 4 | 3,4-Methylenedioxy | 1d | 93% | 94:6 |
Data sourced from studies on diastereoselective reduction using NaBH₄-NiCl₂. oup.com
Formation of Substituted Tetrahydrofuranoid Lignans via Condensation Reactions
The Stobbe condensation is a powerful reaction for synthesizing substituted tetrahydrofuranoid lignans. academicjournals.orgresearchgate.netacademicjournals.org This reaction involves the condensation of a succinic acid diester, such as diethyl succinate or dimethyl succinate, with a carbonyl compound like benzaldehyde (B42025) in the presence of a strong base. academicjournals.orgsciforum.net
The synthetic pathway generally proceeds as follows:
Stobbe Condensation: Reaction of diethyl succinate and benzaldehyde using a base like sodium hydride (NaH) to form a monoester of itaconic acid. academicjournals.orgsciforum.net
Hydrogenation: The double bond of the itaconic acid derivative is hydrogenated. sciforum.net
Reduction and Cyclization: The ester group is selectively reduced, leading to the formation of the γ-lactone ring, which is the core of the tetrahydrofuranoid structure. researchgate.netsciforum.net
Preparation of N-(alkoxy)-Diphenyl Ether Carboxamide Derivatives Incorporating Benzyl Moieties
N-(alkoxy)-diphenyl ether carboxamide derivatives are a class of compounds investigated as novel succinate dehydrogenase (SDH) inhibitors. mdpi.comnih.gov The design of these molecules often incorporates benzyl groups to enhance binding to the enzyme's active site. mdpi.com Molecular docking studies suggest that benzyl groups can form crucial hydrophobic and π-π interactions with key amino acid residues like Trp35 in the SDH active pocket. mdpi.comnih.gov
The synthesis of these target compounds follows a multi-step pathway, which does not start from this compound but is thematically linked through its targeting of the succinate-binding enzyme. mdpi.com A general synthetic route is outlined below:
Diphenyl Ether Formation: The synthesis begins by reacting a starting material like 4-fluorobenzonitrile (B33359) with hydroquinone (B1673460) in the presence of a base such as potassium carbonate (K₂CO₃) to form the diphenyl ether skeleton. mdpi.com
Hydrolysis: Under alkaline conditions, the nitrile group (-CN) is hydrolyzed to a carboxylic acid (-COOH). mdpi.com
Amide Coupling: The resulting carboxylic acid is then coupled with various substituted N-alkoxy amine derivatives to form the final N-(alkoxy)-diphenyl ether carboxamide. mdpi.com This step often utilizes a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com
Structure-activity relationship studies have found that derivatives with an N-O-benzyl substitution, particularly those with halogen atoms on the benzyl ring, exhibit enhanced antifungal activity, reinforcing the importance of the benzyl moiety in the design of these SDH inhibitors. nih.gov
Table 3: General Synthetic Scheme for N-(alkoxy)-Diphenyl Ether Carboxamide Derivatives
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-Fluorobenzonitrile, Hydroquinone | K₂CO₃, DMF, 100 °C | Diphenyl ether intermediate mdpi.com |
| 2 | Diphenyl ether intermediate | NaOH, THF:H₂O (1:1), reflux | Carboxylic acid derivative mdpi.com |
| 3 | Carboxylic acid derivative, Substituted N-O amine | HATU, Et₃N | Target N-(alkoxy)-diphenyl ether carboxamide mdpi.com |
Investigations into Dibenzyl Amine Compounds Derived from Succinate Structures
The synthesis of diamide (B1670390) derivatives from dicarboxylic acids, such as succinic acid, and various amines is a direct method for creating compounds derived from a succinate structure. acs.org These condensation reactions can be effectively catalyzed by heterogeneous Lewis acids like niobium pentoxide (Nb₂O₅). acs.org
The general procedure involves heating a dicarboxylic acid and an amine (typically in a 1:2 molar ratio) in the presence of the catalyst and a solvent like o-xylene. acs.org The catalyst facilitates the direct amidation, but a key challenge is the production of water as a byproduct, which can inhibit the catalyst's activity. acs.org The use of calcined Nb₂O₅ at 500 °C has been shown to provide high catalytic activity, yielding the desired diamide in high percentages. acs.org For instance, the reaction of succinic acid with n-octylamine using this catalytic system resulted in a 95% yield of the corresponding diamide. acs.org
Separately, dibenzylamine (B1670424) itself is an important organic intermediate. google.com Its preparation is typically achieved through the reductive amination of benzaldehyde with ammonia (B1221849). google.comgoogle.com This process involves reacting benzaldehyde and ammonia under hydrogen pressure in the presence of a catalyst, such as palladium on carbon (Pd/C). google.com
Elucidation of Reaction Mechanisms in Catalytic Transformations
Catalytic transformations are central to the synthesis of succinate derivatives. Palladium-catalyzed reactions, in particular, have been a major focus of mechanistic studies. The bis-alkoxycarbonylation of olefins to produce succinic acid esters, for instance, is a highly efficient one-step process. researchgate.net The mechanism of this reaction, catalyzed by systems such as (N-N)Pd(TFA)₂, involves the reaction of an alkene, carbon monoxide, an alcohol (like benzyl alcohol), and an oxidant. researchgate.net
A proposed catalytic cycle for the bis-alkoxycarbonylation of olefins often begins with the formation of an active palladium species. unimore.it This is followed by the insertion of carbon monoxide to form an alkoxycarbonylpalladium complex. unimore.it Subsequent insertion of the olefin leads to a five-membered palladacycle intermediate. unimore.it The final product, a succinate diester, is formed through a reductive elimination step, which regenerates the Pd(0) catalyst. researchgate.net The oxidant is required to regenerate the active catalytic species. researchgate.net The nature of the ligands and the nucleophile (alcohol) can significantly influence the efficiency of the bis-alkoxycarbonylation process and prevent side reactions. researchgate.net
In some palladium-catalyzed reactions, the mechanism can involve an oxidative addition/π-activation pathway, which is distinct from the more common migratory insertion/cis-trans isomerization pathway observed with other transition metals. researchgate.net Mechanistic insights are often gained through a combination of control experiments, NMR studies, and mass spectrometry analyses. researchgate.net For example, in the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate, a diastereospecific bis-alkoxycarbonylation of 1H-indene is employed. researchgate.net The observed diastereospecificity is explained by a concerted syn addition of the Pd-benzoyloxycarbonyl moiety to the double bond of the olefin. researchgate.net
| Catalyst System | Reactants | Key Mechanistic Steps | Ref. |
| (N-N)Pd(TFA)₂ | Alkene, CO, Alcohol, Oxidant | Formation of active Pd species, CO insertion, Olefin insertion, Reductive elimination | researchgate.net |
| Pd(TFA)₂/Aryl α-diimine | Olefin, CO, Alcohol, Oxidant | Formation of alkoxycarbonylpalladium complex, Olefin insertion to form palladacycle | unimore.it |
| Pd-catalyzed | 1H-indene, Benzyl alcohol, CO | Concerted syn addition of Pd-benzoyloxycarbonyl to olefin | researchgate.net |
Application of Density Functional Theory (DFT) in Assessing Reaction Energetics
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms and energetics of chemical reactions. sumitomo-chem.co.jpnih.gov It allows for the calculation of the electronic structure of molecules and the determination of the energies of reactants, products, intermediates, and transition states. sumitomo-chem.co.jpcolumbia.edu This information is crucial for understanding reaction pathways and predicting the feasibility of a particular transformation. sumitomo-chem.co.jp
| Reaction | Computational Method | Key Finding | Ref. |
| Pd-catalyzed bis-alkoxycarbonylation of indene | DFT | The overall process is highly exergonic (-39.1 kcal/mol). | researchgate.net |
| Pd-catalyzed C-C bond formation | DFT | Comparison of free energy profiles for different reaction pathways to explain product selectivity. | researchgate.net |
| General Catalytic Reactions | DFT | Elucidation of electronic states and reaction mechanisms. | sumitomo-chem.co.jp |
Stereochemical Control and Diastereoselectivity in Synthetic Routes
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. unibo.it In the synthesis of this compound derivatives, achieving high levels of diastereoselectivity is often a primary goal.
One notable example is the diastereospecific bis-alkoxycarbonylation of 1,2-disubstituted olefins catalyzed by aryl α-diimine palladium(II) complexes. scispace.com This process yields 2,3-disubstituted-succinic diesters with complete diastereospecificity. The stereochemical outcome is attributed to the syn-addition of the olefinic double bond to an alkoxycarbonyl palladium intermediate. scispace.com The geometry of the resulting product is a direct consequence of a concerted syn-addition of the palladium-carbonyl fragment to the olefin double bond, which proceeds through a four-membered transition state. unimore.it This high level of stereocontrol allows for the synthesis of specific diastereomers of succinate derivatives. scispace.com
The synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate also proceeds with high diastereospecificity. researchgate.net The syn stereochemistry of the product was confirmed by the coupling constant of specific protons in the ¹H NMR spectrum, which was in agreement with values reported for similar structures. researchgate.net
The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, in the reduction of α-benzylidene-β-benzyl-γ-butyrolactones, the use of NaBH₄–NiCl₂ leads to the stereoselective formation of trans-α,β-dibenzyl-γ-butyrolactone lignans. researchgate.net This stereoselectivity arises from the conjugate addition of a hydride and the subsequent stereoselective protonation of the resulting metal enolate. researchgate.net
| Reaction | Catalyst/Reagent | Stereochemical Outcome | Mechanistic Rationale | Ref. |
| Bis-alkoxycarbonylation of 1,2-disubstituted olefins | Aryl α-diimine Palladium(II) | Diastereospecific formation of 2,3-disubstituted-succinic diesters | syn-addition of the olefinic double bond to the alkoxycarbonyl palladium intermediate | scispace.com |
| Bis-alkoxycarbonylation of 1H-indene | Pd(TFA)₂/N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine | Diastereospecific formation of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | Concerted syn-addition of the Pd-benzoyloxycarbonyl moiety | researchgate.net |
| Reduction of α-benzylidene-β-benzyl-γ-butyrolactones | NaBH₄–NiCl₂ | Stereoselective formation of trans-α,β-dibenzyl-γ-butyrolactone | Conjugate hydride addition and stereoselective protonation of the enolate | researchgate.net |
| Bis-alkoxycarbonylation of β-methylstyrene | Pd(TFA)₂/Aryl α-diimine | Total diastereoselectivity | syn-addition of carboxyl moieties to the olefin | unimore.it |
Analysis of Intermediate Species and Transition States
The direct observation and characterization of reaction intermediates and transition states are often challenging due to their transient nature. sumitomo-chem.co.jp However, a combination of experimental techniques and computational modeling can provide valuable insights into these fleeting species. sumitomo-chem.co.jpnumberanalytics.com
In palladium-catalyzed reactions, various intermediates have been proposed and, in some cases, isolated and characterized. scispace.com For the bis-alkoxycarbonylation of olefins, a key intermediate is a five-membered palladacycle. unimore.it The formation of this intermediate is a crucial step in the catalytic cycle that ultimately leads to the succinate product. unimore.it The stability and reactivity of such intermediates can be influenced by the ligands coordinated to the palladium center. researchgate.net
Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by considering the properties of the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com Computational methods, particularly DFT, are widely used to model transition state structures and calculate their energies. sumitomo-chem.co.jp For example, in the palladium-catalyzed bis-alkoxycarbonylation, the diastereospecificity is explained by the formation of four-membered transition states during the syn-addition of the palladium-alkoxycarbonyl fragment to the olefin. scispace.com
The analysis of potential energy surfaces (PES) is a powerful tool for mapping out reaction pathways and identifying transition states. numberanalytics.com The PES connects reactants, products, and intermediates through transition states. numberanalytics.com By analyzing the PES, researchers can gain a detailed understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events. numberanalytics.com
| Reaction | Intermediate/Transition State | Method of Analysis | Key Insight | Ref. |
| Palladium-catalyzed bis-alkoxycarbonylation | Five-membered palladacycle | Proposed based on experimental data and literature | Key intermediate in the catalytic cycle leading to succinate formation. | unimore.it |
| Palladium-catalyzed bis-alkoxycarbonylation | Four-membered transition state | Proposed based on experimental data and literature | Accounts for the diastereospecificity of the reaction. | scispace.com |
| General Catalytic Reactions | Various intermediates and transition states | DFT calculations, Potential Energy Surface analysis | Provides detailed understanding of reaction mechanisms and rates. | sumitomo-chem.co.jpnumberanalytics.com |
Applications of Dibenzyl Succinate in Advanced Materials Science and Polymer Chemistry
Dibenzyl Succinate (B1194679) as a Monomer Precursor for Polymer Synthesis
The synthesis of aliphatic polyesters through polycondensation is a cornerstone of modern polymer chemistry. While traditionally, dicarboxylic acids or their simple alkyl esters are used, other ester forms like dibenzyl succinate represent an alternative route. The use of diesters in a transesterification reaction with a diol is an established method to produce high-molecular-weight polyesters. This approach is particularly advantageous when catalyzed by enzymes, which allows for milder reaction conditions and avoids the use of toxic metal catalysts.
The transesterification of a succinate ester with a diol, such as 1,4-butanediol (B3395766), shifts the reaction equilibrium toward the polymer product by generating a volatile alcohol byproduct that can be removed from the system. In the context of this compound, its reaction with 1,4-butanediol would theoretically proceed via transesterification to yield poly(butylene succinate) and benzyl (B1604629) alcohol. This reaction is analogous to the well-documented synthesis of PBS from dimethyl succinate or diethyl succinate, which produce methanol (B129727) and ethanol (B145695) as byproducts, respectively. Enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CALB), is highly effective for such reactions, offering a green chemistry approach to polymer synthesis.
| Succinate Ester Precursor | Chemical Formula | Reactant Diol | Primary Polymer Product | Byproduct | Common Catalyst Type |
|---|---|---|---|---|---|
| Dimethyl succinate | C₆H₁₀O₄ | 1,4-butanediol | Poly(butylene succinate) | Methanol | Titanium-based / Lipase |
| Diethyl succinate | C₈H₁₄O₄ | 1,4-butanediol | Poly(butylene succinate) | Ethanol | Lipase (e.g., CALB) |
| This compound | C₁₈H₁₈O₄ | 1,4-butanediol | Poly(butylene succinate) | Benzyl alcohol | Lipase (Theoretical) |
Poly(butylene succinate) (PBS) is a semi-crystalline aliphatic polyester (B1180765) produced from the polycondensation of succinic acid (or its esters) and 1,4-butanediol. The synthesis is typically a two-step process involving an initial esterification or transesterification to form low-molecular-weight oligomers, followed by a polycondensation step at high temperature and under vacuum to achieve a high molecular weight. The resulting polymer is known for its excellent processability, thermal stability, and mechanical properties comparable to polyolefins like polyethylene.
Copolymerization is a common strategy to modify the properties of PBS. By introducing a second dicarboxylic acid or diol, the regularity of the polymer chain is disrupted, which in turn alters its physical properties. A prominent example is poly(butylene succinate-co-adipate) (PBSA), synthesized by incorporating adipic acid alongside succinic acid. This modification typically reduces the crystallinity and melting point of the polymer, resulting in increased flexibility and a faster rate of biodegradation compared to the PBS homopolymer. Another example involves creating copolymers with long-chain diols, such as dilinoleic diol, to produce thermoplastic elastomers. The synthesis of poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS) using enzymatic catalysts like CALB has been successfully demonstrated, yielding materials with both hard (PBS) and soft (dilinoleic succinate) segments.
Characterization of these polymers relies on several analytical techniques. Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure and copolymer composition. Gel Permeation Chromatography (GPC) determines the molecular weight and molecular weight distribution. Thermal properties, including the glass transition temperature (T_g) and melting temperature (T_m), are measured using Differential Scanning Calorimetry (DSC), while Thermogravimetric Analysis (TGA) assesses thermal stability.
The development of biodegradable polymers is driven by the need for sustainable alternatives to conventional, non-degradable plastics. Aliphatic polyesters, including those derived from succinate esters, are a leading class of such materials because the ester linkages in their backbone are susceptible to hydrolysis and enzymatic degradation. PBS and its copolymers like PBSA are recognized as highly promising biodegradable polymers that can be produced from bio-based monomers, further enhancing their environmental profile.
Succinic acid can be produced via the fermentation of renewable resources, and bio-based 1,4-butanediol is also commercially available, allowing for the synthesis of 100% bio-based PBS. The use of succinate esters like diethyl succinate or the proposed this compound in enzymatic polymerization processes aligns with the principles of green chemistry, minimizing energy consumption and avoiding metal catalysts.
The biodegradability of these polymers can be tailored through copolymerization. For instance, increasing the adipate (B1204190) content in PBSA enhances its degradation rate. Similarly, the incorporation of flexible, amorphous segments, such as those derived from dilinoleic diol, can improve biodegradability. These succinate-based polymer systems are finding applications in packaging, agricultural films, and biomedical devices, where their ability to decompose into harmless substances like water and carbon dioxide is a significant advantage.
Investigation of Structure-Property Relationships in this compound-Derived Polymers
The properties of polymers are intrinsically linked to their chemical structure and morphology. For semi-crystalline polymers like poly(butylene succinate), key structural factors influencing final properties include molecular weight, chain symmetry, and degree of crystallinity. While specific data on polymers derived directly from this compound is limited, the resulting polymer would be PBS, allowing for an analysis based on the extensive research into the structure-property relationships of PBS and its copolymers.
The regular, linear structure of PBS homopolymer allows its chains to pack into a highly crystalline morphology, resulting in a relatively rigid material with a melting point around 114-120°C and a glass transition temperature around -32°C. This high crystallinity, however, can slow the rate of biodegradation.
Copolymerization is the primary tool used to modulate these properties. Introducing a co-monomer disrupts the chain regularity, which generally leads to a decrease in crystallinity, melting temperature (T_m), and glass transition temperature (T_g).
Effect of Co-monomer Type: In poly(butylene succinate-ran-butylene adipate) (PBSA), the longer, more flexible adipate units lower the T_m and T_g, making the material more ductile and faster to biodegrade.
Effect of Co-monomer Content: As the content of the co-monomer increases, the thermal properties are further reduced. For example, in poly(butylene succinate-co-butylene 2-methylsuccinate) copolymers, both the melting temperature and degree of crystallinity decrease as the proportion of 2-methylsuccinate units rises. Similarly, in PBS-DLS copolymers, increasing the content of the amorphous soft segments (dilinoleic succinate) leads to a decrease in T_m, T_g, and crystallinity.
Isomorphism: Some PBS copolymers, like PBSA, exhibit isodimorphism, where both monomer units can co-crystallize within the same crystal lattice up to a certain composition, or form two distinct crystal phases. This behavior creates a pseudo-eutectic melting profile as a function of composition.
This ability to tune the thermal and mechanical properties—from rigid and crystalline to flexible and amorphous—by systematically altering the polymer backbone structure is crucial for designing biodegradable materials tailored to specific applications.
| Polymer | Composition | Glass Transition Temp. (T_g) | Melting Temp. (T_m) | Reference |
|---|---|---|---|---|
| Poly(butylene succinate) (PBS) | 100% BS | ~ -32 °C | ~ 114 °C | |
| Poly(butylene succinate-co-adipate) (PBSA) | Composition-dependent | ~ -45 °C to -34 °C | Decreases with adipate content | |
| Poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS) | 70% PBS / 30% DLS | ~ -34.5 °C | ~ 98 °C | |
| Poly(butylene succinate-co-ε-caprolactone) (PBSCL) | 50% PBS / 50% PCL | ~ -51 °C | ~ 53 °C (Eutectic) |
Analytical Chemistry and Characterization Methodologies for Dibenzyl Succinate
Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR)
Spectroscopic methods are fundamental to confirming the chemical structure of dibenzyl succinate (B1194679). Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectroscopy confirms the presence of different types of protons in the dibenzyl succinate molecule. The spectrum typically shows signals corresponding to the aromatic protons of the benzyl (B1604629) groups and the aliphatic protons of the succinate backbone. Chemical shifts are influenced by the electronic environment of the protons, providing key structural insights.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 298.33 g/mol . nist.govchemeo.com Electron ionization mass spectrometry typically reveals a molecular ion peak corresponding to this weight, along with other fragments resulting from the cleavage of the ester bonds. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated, such as 299.12778 for [M+H]⁺ and 321.10972 for [M+Na]⁺. uni.lu
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands. nist.govnist.gov A strong absorption peak, typically around 1743 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration within the ester group. researchgate.net Other bands correspond to C-H stretching in the aromatic and aliphatic parts of the molecule and C-O stretching of the ester linkage. nist.govresearchgate.net
| Technique | Key Findings and Characteristic Data | Reference |
|---|---|---|
| ¹H NMR | Signals for aromatic protons (benzyl groups) and aliphatic protons (-CH₂CH₂- succinate core). | chemicalbook.com |
| Mass Spectrometry (MS) | Molecular Weight: 298.33 g/mol. Predicted m/z for [M+H]⁺ adduct: 299.12778. | nist.govchemeo.comuni.lu |
| Infrared (IR) Spectroscopy | Characteristic strong carbonyl (C=O) stretching vibration of the ester group. | nist.govnist.gov |
Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its analysis in mixtures. Commercial suppliers often use HPLC to certify the purity of their products, with standards frequently exceeding 99%. chemicalbook.com While specific methods for this compound are proprietary, related compounds offer insight into the analytical approach. For instance, chiral HPLC has been successfully used to separate the enantiomers of benzylsuccinate, a related compound, by detecting the analytes with a UV detector at a wavelength of 254 nm. nih.gov This demonstrates the utility of HPLC in resolving structurally similar succinate derivatives, a principle applicable to separating this compound from potential impurities or degradation products. nih.govresearchgate.net
Advanced Analytical Approaches in Complex Matrix Analysis
Analyzing this compound in complex matrices, such as biological or environmental samples, requires advanced analytical strategies to isolate and quantify the target compound. While studies focusing specifically on this compound in such matrices are limited, research on analogous compounds provides a relevant framework. For example, the analysis of benzylsuccinate, an anaerobic metabolite of toluene, in in-vitro cell assays has been accomplished using a combination of techniques. nih.gov In these studies, gas chromatography-mass spectrometry (GC-MS) was used to confirm the presence and identity of benzylsuccinate within ether extracts of the sample matrix. nih.gov This was often coupled with chiral HPLC to resolve and quantify specific stereoisomers. nih.gov These approaches, combining chromatographic separation with sensitive mass spectrometric detection, are indicative of the methods that would be employed for the trace analysis of this compound in complex environments.
Future Directions and Interdisciplinary Research Opportunities for Dibenzyl Succinate
Integration of Artificial Intelligence and Machine Learning in Dibenzyl Succinate (B1194679) Research
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research landscape for compounds like dibenzyl succinate. These computational tools offer unprecedented speed and accuracy in predicting molecular behaviors and designing novel structures, significantly accelerating the discovery pipeline.
Predictive Modeling and Virtual Screening: Machine learning frameworks can be developed to accurately predict the physicochemical properties and biological activities of novel this compound derivatives. By integrating molecular representations, such as fingerprints and graph-based structures, AI models can forecast docking scores and binding affinities with high precision. For instance, this compound has been identified as a lead compound for inhibitors of dinuclear Zn enzymes. AI and ML can be employed to screen vast virtual libraries of related structures to identify more potent candidates. This approach can rapidly prioritize molecules for synthesis and experimental testing, saving considerable time and resources compared to traditional high-throughput screening methods.
Generative Models for Novel Inhibitor Design: Deep learning methods, particularly deep reinforcement learning and attention mechanisms, can be applied to generate novel molecular structures based on the this compound scaffold. These models can be trained to design compounds with optimized properties, such as high biological affinity for a specific target, while also considering stereochemical information, which is crucial for binding mechanisms. This allows for the targeted creation of putative inhibitors, for example, against metalloenzymes where succinate derivatives have shown promise. AI pipelines can enhance binding predictions for molecules with limited prior data, which is particularly useful for exploring the potential of newly designed compounds.
Accelerating Mechanistic Understanding: AI tools can also help elucidate the mechanisms behind the activity of this compound derivatives. By analyzing complex datasets from structural biology and bioassays, ML models can identify key structural features and physicochemical properties that govern molecular interactions. This can provide critical insights into how these compounds bind to their targets, such as the way succinate derivatives' carboxylate groups ligand to zinc atoms in certain enzymes, replacing the bridging water molecule.
Novel Applications in Emerging Technologies and Niche Areas
Beyond its current uses, this compound is a candidate for development in several emerging technological and niche applications, driven by its unique chemical structure.
Biodegradable Polymers and Sustainable Materials: A significant area of future research is the role of this compound as a building block for biodegradable polymers. As industries seek sustainable alternatives to conventional plastics, monomers derived from compounds like this compound offer a promising path toward environmentally friendly materials. Research in this area could focus on polymerization techniques, such as polymerization-induced self-assembly (PISA), to create novel nanostructures with controlled morphologies like worms or spheres. These advanced materials could find use in sensitive applications where biocompatibility and degradability are paramount.
Advanced Drug Delivery Systems: The aromatic nature of this compound makes it a suitable scaffold for designing novel drug delivery systems. Its structure could be modified to create nano-carriers that encapsulate therapeutic agents, potentially offering controlled release and improved stability. Combining this compound with other functional groups or nanomaterials could lead to advanced materials with enhanced biocompatibility and targeted delivery capabilities.
Niche Chemical Synthesis: this compound serves as a versatile intermediate in organic synthesis. Future research could explore its use in creating complex molecules for specialized applications. For example, its derivatives could be investigated as novel succinate dehydrogenase inhibitors (SDHIs), a class of fungicides crucial for agriculture. While current research on novel SDHIs focuses on other scaffolds, the succinate moiety is key to the function, suggesting that derivatives of this compound could be explored in this context.
Collaborative Research Initiatives Across Disciplines (Chemistry, Biology, Materials Science, Environmental Science)
The full potential of this compound can only be realized through robust, interdisciplinary research collaborations. The complexity of developing new applications requires the convergence of expertise from chemistry, biology, materials science, and environmental science.
Chemistry and Biology: The investigation of this compound derivatives as enzyme inhibitors is a prime example of the synergy between chemistry and biology. Chemists can design and synthesize novel compounds, while biologists can perform assays to evaluate their efficacy and mechanism of action against biological
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
